N-(4-Bromophenyl)-N-(4-chlorobenzyl)-4-nitrobenzamide
Description
Chemical Structure and Properties
N-(4-Bromophenyl)-N-(4-chlorobenzyl)-4-nitrobenzamide (Molecular Formula: C₂₀H₁₃BrClN₂O₃; Molecular Weight: 459.69 g/mol) is a benzamide derivative featuring:
- A bromophenyl group at the 4-position.
- A chlorobenzyl substituent attached to the amide nitrogen.
- A nitro group at the para position of the benzamide backbone.
Properties
Molecular Formula |
C20H14BrClN2O3 |
|---|---|
Molecular Weight |
445.7 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]-4-nitrobenzamide |
InChI |
InChI=1S/C20H14BrClN2O3/c21-16-5-11-18(12-6-16)23(13-14-1-7-17(22)8-2-14)20(25)15-3-9-19(10-4-15)24(26)27/h1-12H,13H2 |
InChI Key |
ZVSSPOMBXDGEMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Halogen and Nitro Substitutions
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Position : The para-nitro group in the target compound enhances electron-withdrawing effects compared to meta-nitro derivatives (e.g., N-(4-Bromophenyl)-3-nitrobenzamide), influencing reaction kinetics and binding affinity in biological systems .
- Heterocyclic Additions : Compounds like N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide exhibit amplified bioactivity due to oxadiazole’s role in hydrogen bonding and metabolic stability .
Table 2: Comparative Bioactivity and Pharmacokinetics
Key Findings :
- The target compound may share similar mechanisms due to structural overlap .
- ADME Compatibility : Higher topological polar surface area (TPSA) in nitrobenzamide derivatives correlates with reduced blood-brain barrier penetration, limiting neuroactivity but improving peripheral action .
Insights :
- Mechanochemical Synthesis: Solvent-free methods (e.g., ball milling) reduce waste and improve sustainability, applicable to the target compound’s synthesis .
- Reaction Efficiency : The Schotten–Baumann reaction offers rapid amide bond formation under mild conditions, ideal for nitrobenzamide derivatives .
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